Home > Products > Screening Compounds P16720 > L-threo-Droxidopa-13C2,15N
L-threo-Droxidopa-13C2,15N - 1276295-04-5

L-threo-Droxidopa-13C2,15N

Catalog Number: EVT-1466662
CAS Number: 1276295-04-5
Molecular Formula: C9H11NO5
Molecular Weight: 216.167
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Norepinephrine

  • Compound Description: Norepinephrine is an endogenous catecholamine neurotransmitter that plays a crucial role in the regulation of blood pressure, heart rate, and other physiological functions. It acts primarily on α- and β-adrenergic receptors. [, , , , , , ]
  • Relevance: Norepinephrine is the primary metabolite of L-threo-Droxidopa-13C2,15N. L-threo-Droxidopa-13C2,15N is a prodrug that is converted to norepinephrine in the body by the enzyme aromatic L-amino acid decarboxylase (AADC). Therefore, L-threo-Droxidopa-13C2,15N exerts its therapeutic effects by increasing norepinephrine levels in the body. [, , , , , , ]

3,4-Dihydroxyphenylacetaldehyde (DOPAL)

  • Compound Description: 3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a toxic metabolite of dopamine that can contribute to the pathogenesis of Parkinson's disease. It is formed by the deamination of dopamine by the enzyme monoamine oxidase (MAO). []
  • Relevance: 3,4-Dihydroxyphenylacetaldehyde (DOPAL) is structurally related to L-threo-Droxidopa-13C2,15N as they share a similar dihydroxyphenyl moiety. Additionally, DOPAL is a relevant compound because it is a metabolite of dopamine, which is another neurotransmitter affected by L-threo-Droxidopa-13C2,15N administration. [, ]

3-O-Methoxy-droxidopa (3OMD)

  • Compound Description: 3-O-Methoxy-droxidopa (3OMD) is a metabolite of L-threo-Droxidopa-13C2,15N formed by the action of catechol-O-methyltransferase (COMT). []
  • Relevance: 3-O-Methoxy-droxidopa (3OMD) is a direct metabolite of L-threo-Droxidopa-13C2,15N, highlighting the metabolic pathway of the prodrug. Understanding the formation and levels of 3OMD can provide insights into the efficacy and metabolism of L-threo-Droxidopa-13C2,15N. []

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid (Impurity H)

  • Compound Description: (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid, also referred to as Impurity H, is a potential impurity found in droxidopa synthesis. It was identified during stress degradation studies using high-performance liquid chromatography (HPLC). []
  • Relevance: Impurity H is a stereoisomer of L-threo-Droxidopa-13C2,15N, differing in the spatial arrangement of atoms around its chiral centers. This structural similarity makes it a critical impurity to monitor during the manufacturing process of L-threo-Droxidopa-13C2,15N. Its presence could impact the drug's purity, efficacy, and safety profile. []
Overview

L-threo-Droxidopa-13C2,15N is a stable isotope-labeled derivative of droxidopa, which is primarily used in pharmaceutical applications. Droxidopa itself is a synthetic amino acid that serves as a prodrug for norepinephrine, playing a significant role in the treatment of conditions such as neurogenic orthostatic hypotension. The compound is characterized by the incorporation of stable isotopes of carbon and nitrogen, which are utilized in various scientific studies for tracing and analytical purposes.

Source

The compound is synthesized through advanced organic chemistry techniques, often involving multi-step processes that ensure the desired optical purity and isotopic labeling. The synthesis can yield high-purity products suitable for both research and clinical applications.

Classification

L-threo-Droxidopa-13C2,15N belongs to the class of amino acids and derivatives, specifically categorized under pharmaceutical intermediates and stable isotope-labeled compounds. Its chemical structure allows it to function as a precursor to norepinephrine, making it relevant in pharmacological research.

Synthesis Analysis

Methods

The synthesis of L-threo-Droxidopa-13C2,15N typically follows a multi-step process that includes:

  1. Starting Material Preparation: The synthesis begins with piperonal, which undergoes transformation into 2-amino-3-(benzo-1,3-diox-5-yl)-3-hydroxypropanoic acid.
  2. Enantiomeric Enrichment: This step involves adding glycine in the presence of a base (e.g., sodium hydroxide) in an alcohol solvent such as methanol or ethanol to achieve enantiomeric enrichment for the L-threo isomer.
  3. Chiral Derivatization: A chiral derivatizing agent (e.g., norephedrine) is introduced to form an amine salt.
  4. Protection and Deprotection Steps: Various protecting groups are applied to reactive functional groups during synthesis, followed by deprotection using Lewis acids like aluminum chloride.
  5. Final Purification: The desired isomer is extracted using organic solvents such as ethyl acetate or chloroform, ensuring high purity levels (≥98%) for pharmaceutical use .

Technical Details

The synthetic route emphasizes reducing steps traditionally involved in droxidopa synthesis, enhancing efficiency while maintaining high optical purity. The incorporation of isotopes allows for detailed tracking in metabolic studies.

Molecular Structure Analysis

Structure

L-threo-Droxidopa-13C2,15N has a complex molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₂Cl₁₅N₀₅
  • Molecular Weight: 252.63 g/mol
  • SMILES Notation: OC1=C(O)C=CC(C@@H13C@H13C=O)=C1.Cl

This structure indicates the presence of hydroxyl groups and a catechol moiety, which are critical for its biological activity .

Data

The compound's isotopic labeling (13C and 15N) enhances its utility in metabolic studies and pharmacokinetics, providing insights into drug behavior within biological systems.

Chemical Reactions Analysis

Reactions

L-threo-Droxidopa-13C2,15N participates in several chemical reactions typical of amino acids:

  1. Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield norepinephrine.
  2. Acylation: The hydroxyl groups can participate in acylation reactions with various carboxylic acids or anhydrides.
  3. Redox Reactions: The catechol structure allows for redox reactions, contributing to its pharmacological activity.

Technical Details

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic purposes.

Mechanism of Action

Process

L-threo-Droxidopa acts as a prodrug that converts into norepinephrine upon administration. This conversion occurs through enzymatic decarboxylation facilitated by aromatic L-amino acid decarboxylase.

Data

The release of norepinephrine leads to increased sympathetic nervous system activity, which is crucial for managing blood pressure and improving symptoms associated with orthostatic hypotension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and alcohols; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids and bases; susceptible to oxidation due to catechol moiety.

Relevant data indicate that L-threo-Droxidopa-13C2,15N maintains high purity (>95%) necessary for its application in pharmaceuticals .

Applications

L-threo-Droxidopa-13C2,15N finds various applications primarily in scientific research:

  • Pharmacokinetic Studies: Used in tracing studies to understand drug metabolism.
  • Clinical Research: Investigated for its efficacy in treating neurogenic orthostatic hypotension.
  • Analytical Chemistry: Serves as a reference standard for quality control in pharmaceutical formulations.

This compound's unique properties make it invaluable for advancing both basic research and clinical applications related to neurotransmitter regulation .

Chemical Characterization of L-threo-Droxidopa-13C2,15N

Structural Elucidation and Isotopologue Identification

L-threo-Droxidopa-13C2,15N is a stereospecifically labeled isotopologue of the synthetic amino acid derivative Droxidopa (L-DOPS). The structure features 13C enrichment at two distinct carbon positions: the carboxylic acid carbon (C1) and the alpha-carbon (C2) adjacent to the amino group. Additionally, the nitrogen atom of the amino group carries the 15N label. Crucially, the threo configuration—denoting the erythro relationship between the 3-hydroxy group and the benzylic hydroxyl group—is retained in this isotopologue. This stereochemistry is explicitly confirmed by the chiral centers indicated in the SMILES notation (O=13C13C@@HC@HC1=CC(O)=C(O)C=C1), which specifies the (2S,3R) absolute configuration [1] [6] [10]. The isotopic labels serve as non-radioactive tracers, enabling precise tracking of molecular fate without significantly altering the compound’s biochemical behavior.

Molecular Formula and Isotopic Enrichment Analysis

The molecular formula of L-threo-Droxidopa-13C2,15N is C713C2H1115NO5, with a molecular weight of 216.17 g/mol. This represents a 2 Da increase compared to the unlabeled compound (214.17 g/mol) due to the replacement of two 12C atoms with 13C and one 14N atom with 15N. The isotopic enrichment is typically >99%, as confirmed by high-resolution mass spectrometry, ensuring minimal natural abundance interference in tracer studies. When isolated as the hydrochloride salt (e.g., D,L-threo-Droxidopa-13C2,15N Hydrochloride), the formula becomes C713C2H12Cl15NO5 with a molecular weight of 252.63–297.37 g/mol (discrepancies arise from hydration state or salt stoichiometry) [1] [3] [7].

Table 1: Molecular Parameters of L-threo-Droxidopa Isotopologues

ParameterL-threo-Droxidopa-13C₂,15NUnlabelled Droxidopa
Molecular FormulaC₇¹³C₂H₁₁¹⁵NO₅C₉H₁₁NO₅
Molecular Weight (g/mol)216.17214.17
CAS Number1276295-04-5 (free base)23651-95-8
Isotopic Enrichment>99% ¹³C, ¹⁵NN/A

Comparative Analysis with Unlabelled DL-threo-Droxidopa

The primary distinction between the labeled and unlabeled (CAS: 23651-95-8) compounds lies in their physicochemical detection and metabolic tracing capabilities. While both share identical chiral configurations, melting points, solubility profiles, and chromatographic retention times under standard conditions, the 13C/15N-labeled variant enables unambiguous differentiation from endogenous catecholamines in mass spectrometry (MS) assays. The +3 Da mass shift (due to two 13C atoms and one 15N atom) facilitates quantitative MS-based pharmacokinetic studies without isotopic interference. Crucially, the labeled version retains the biochemical activity of the unlabeled drug, including its role as a norepinephrine precursor and blood-brain barrier permeability. However, minor kinetic isotope effects (KIEs) may slightly alter reaction rates in metabolic pathways like decarboxylation or hydroxylation [1] [6] [8].

Spectroscopic Profiling (NMR, MS, IR) for Isotopic Validation

Mass Spectrometry (MS): High-resolution LC-MS analysis shows characteristic mass shifts: The [M+H]+ ion for the unlabeled compound appears at m/z 214.08, while L-threo-Droxidopa-13C2,15N exhibits [M+H]+ at m/z 217.09. Tandem MS/MS fragmentation further confirms label retention in key fragments (e.g., [13COOH]+ at m/z 46) [2] [4].

Nuclear Magnetic Resonance (NMR): 13C NMR spectra reveal distinct signals for the labeled carbons:

  • The carboxylic acid carbon (C1) resonates at δ ~172 ppm (singlet, enhanced intensity due to 13C enrichment).
  • The alpha-carbon (C2) appears at δ ~56 ppm (coupled to 15N, JC-N ~12 Hz).15N NMR shows a characteristic shift at δ ~35 ppm for the amino group, absent in unlabeled analogs [6] [10].

Infrared Spectroscopy (IR): IR spectra confirm functional group integrity (O-H stretch: 3400 cm−1, C=O: 1720 cm−1, catechol C-O: 1260 cm−1). Isotopic labeling induces subtle shifts: the C=O stretch of the 13C-carboxyl group appears at ~1690 cm−1 due to increased reduced mass [2] [6].

Table 2: Key Spectroscopic Signatures for Isotopic Validation

TechniqueUnlabelled DroxidopaL-threo-Droxidopa-13C₂,15NInterpretation
HRMS[M+H]⁺ m/z 214.08[M+H]⁺ m/z 217.09+3 Da shift confirms dual ¹³C/¹⁵N incorporation
¹³C NMRC1 (COOH): δ 174 ppm (natural abundance)C1: δ ~172 ppm (enhanced signal)¹³C enrichment at C1 and C2
¹⁵N NMRNot detectableδ ~35 ppm (amino N)Confirms ¹⁵N label position
IRC=O: 1720 cm⁻¹C=O: ~1690 cm⁻¹Isotopic mass effect on carbonyl stretch

Properties

CAS Number

1276295-04-5

Product Name

L-threo-Droxidopa-13C2,15N

IUPAC Name

(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Molecular Formula

C9H11NO5

Molecular Weight

216.167

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1

InChI Key

QXWYKJLNLSIPIN-LJDYPDNASA-N

SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Synonyms

(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N; threo-β,3-Dihydroxy-L-tyrosine-13C2,15N; L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N; (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.